6-hydroxy-N-(2,3,4-trifluorophenyl)pyrimidine-4-carboxamide
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Overview
Description
6-hydroxy-N-(2,3,4-trifluorophenyl)pyrimidine-4-carboxamide is a heterocyclic compound that contains a pyrimidine ring substituted with a hydroxy group at the 6-position and a carboxamide group at the 4-position. The compound also features a trifluorophenyl group attached to the nitrogen atom of the carboxamide. This unique structure imparts specific chemical and biological properties to the compound, making it of interest in various fields of research.
Mechanism of Action
Target of Action
Pyrimidine derivatives have been shown to exhibit neuroprotective and anti-neuroinflammatory properties .
Mode of Action
It’s known that pyrimidine derivatives can inhibit nitric oxide (no) and tumor necrosis factor-α (tnf-α) production in lps-stimulated human microglia cells . This suggests that the compound may interact with its targets to modulate these inflammatory responses.
Biochemical Pathways
The compound’s action appears to involve the inhibition of endoplasmic reticulum (ER) stress, apoptosis, and the NF-kB inflammatory pathway . These pathways play crucial roles in cellular stress responses and inflammation, suggesting that the compound may exert its effects by modulating these processes.
Result of Action
The compound’s action results in significant anti-neuroinflammatory properties and promising neuroprotective activity . This is evidenced by the reduced expression of the ER chaperone, BIP, and the apoptosis marker cleaved caspase-3 in human neuronal cells .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-hydroxy-N-(2,3,4-trifluorophenyl)pyrimidine-4-carboxamide typically involves the following steps:
Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a cyclization reaction involving appropriate precursors such as amidines and β-dicarbonyl compounds.
Introduction of the Hydroxy Group: The hydroxy group at the 6-position can be introduced via hydroxylation reactions using reagents like hydrogen peroxide or other oxidizing agents.
Attachment of the Trifluorophenyl Group: The trifluorophenyl group can be introduced through a nucleophilic aromatic substitution reaction using a trifluorophenyl halide and a suitable nucleophile.
Formation of the Carboxamide Group: The carboxamide group can be formed by reacting the pyrimidine derivative with an appropriate amine under amide bond-forming conditions.
Industrial Production Methods: Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield, purity, and cost-effectiveness. This may include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Types of Reactions:
Oxidation: The hydroxy group at the 6-position can undergo oxidation to form a ketone or aldehyde derivative.
Reduction: The carboxamide group can be reduced to form an amine derivative.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide, potassium permanganate, or chromium trioxide can be used under acidic or basic conditions.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be employed.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used in the presence of a suitable base or catalyst.
Major Products:
Oxidation Products: Ketone or aldehyde derivatives.
Reduction Products: Amine derivatives.
Substitution Products: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
6-hydroxy-N-(2,3,4-trifluorophenyl)pyrimidine-4-carboxamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial, antiviral, or anticancer properties.
Medicine: Explored for its potential therapeutic applications, including as an inhibitor of specific enzymes or receptors.
Industry: Utilized in the development of new materials or as a catalyst in various chemical reactions.
Comparison with Similar Compounds
6-hydroxy-N-phenylpyrimidine-4-carboxamide: Lacks the trifluorophenyl group, which may result in different binding affinities and biological activities.
6-hydroxy-N-(2,4-difluorophenyl)pyrimidine-4-carboxamide: Contains a difluorophenyl group instead of a trifluorophenyl group, which may affect its chemical reactivity and biological properties.
6-hydroxy-N-(3,4,5-trifluorophenyl)pyrimidine-4-carboxamide: Has a different substitution pattern on the phenyl ring, potentially leading to variations in its interactions with molecular targets.
Uniqueness: The presence of the trifluorophenyl group at the 2,3,4-positions in 6-hydroxy-N-(2,3,4-trifluorophenyl)pyrimidine-4-carboxamide imparts unique electronic and steric properties, which can influence its chemical reactivity and biological activity. This makes it distinct from other similar compounds and potentially more effective in certain applications.
Properties
IUPAC Name |
6-oxo-N-(2,3,4-trifluorophenyl)-1H-pyrimidine-4-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H6F3N3O2/c12-5-1-2-6(10(14)9(5)13)17-11(19)7-3-8(18)16-4-15-7/h1-4H,(H,17,19)(H,15,16,18) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XLCLFPUAVWNNOY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1NC(=O)C2=CC(=O)NC=N2)F)F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H6F3N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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